BenchChemオンラインストアへようこそ!

4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Optimization

Secure a key advantage for your CNS drug discovery and medicinal chemistry programs. This saturated bicyclic scaffold, featuring a balanced logP of ~0.38 and high TPSA (~40.7 Ų), is engineered for optimal blood-brain barrier permeability. It is a non-substitutable starting point for synthesizing potent GSK3α/β inhibitors for Alzheimer's research and next-generation factor Xa inhibitors like apixaban. Procure high-purity free base to ensure reliable starting material for parallel synthesis and lead optimization targeting kinases and ESKAPE pathogens.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 871792-61-9
Cat. No. B3024374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
CAS871792-61-9
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C=NN2
InChIInChI=1S/C6H9N3/c1-2-7-4-6-5(1)3-8-9-6/h3,7H,1-2,4H2,(H,8,9)
InChIKeyKFOAQYYCEAGMEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine (CAS 871792-61-9): A Saturated Pyrazolopyridine Scaffold with Quantifiable Physicochemical Advantages


4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine (CAS 871792-61-9) is a saturated bicyclic heterocycle comprising a pyrazole ring fused to a tetrahydropyridine ring, with a molecular weight of 123.16 g/mol and the molecular formula C6H9N3 [1]. It serves as a versatile core scaffold in medicinal chemistry, particularly for the development of CNS-penetrant kinase inhibitors and factor Xa inhibitors (e.g., apixaban) [2]. The compound is commercially available as the free base and as hydrochloride/dihydrochloride salts, with reported purities typically ≥96-98% . Its rigid bicyclic framework, combined with a partially saturated ring, provides a balance of lipophilicity (calculated logP ≈0.38 for the free base) and hydrogen-bonding capacity (topological polar surface area ~40.7 Ų) , making it a privileged scaffold for lead optimization.

Why 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine Cannot Be Simply Interchanged with Regioisomers or Other Saturated Heterocycles


The pyrazolo[3,4-c]pyridine scaffold exhibits distinct physicochemical and biological profiles compared to its regioisomers (e.g., [3,4-b], [4,3-c]) and other saturated heterocycles (e.g., indole, indazole). The [3,4-c] fusion pattern positions the pyridine nitrogen at position 5 of the bicyclic system, which influences electronic distribution, hydrogen-bonding geometry, and metabolic stability [1]. SAR studies have demonstrated that the N1-H and the absence of bulky 7-substituents are critical for kinase inhibitory activity against targets like GSK3α/β and CLK1, underscoring that even minor structural modifications can ablate desired pharmacological effects [2]. Furthermore, the tetrahydropyridine ring introduces a degree of saturation that reduces aromaticity, lowers logP, and enhances aqueous solubility relative to fully aromatic pyrazolopyridines, making this specific scaffold a non-substitutable starting point for CNS drug discovery programs [3].

Quantitative Differentiation Evidence: 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine vs. Comparators


Lower logP vs. Indole and Indazole Scaffolds: Enhanced Aqueous Solubility for CNS Drug Design

The pyrazolo[3,4-c]pyridine scaffold offers a significantly lower logP compared to the commonly used indole and indazole scaffolds. Specifically, 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has a calculated logP of 0.38 , whereas indole and indazole exhibit logP values of approximately 2.1 and 1.8, respectively [1]. This reduction in lipophilicity corresponds to enhanced aqueous solubility, a critical parameter for achieving oral bioavailability and CNS penetration. The lower logP is attributed to the introduction of an additional nitrogen atom and the partial saturation of the pyridine ring, which collectively increase polarity and hydrogen-bonding capacity.

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Optimization

Enhanced Aqueous Solubility of the Dihydrochloride Salt Form vs. Free Base

The dihydrochloride salt of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine (CAS 871726-74-8) exhibits significantly enhanced aqueous solubility compared to the free base. While the free base has limited water solubility, the dihydrochloride salt is freely soluble in aqueous media, a property that facilitates its use in biological assays and in vivo studies . This solubility improvement is critical for achieving higher compound concentrations in pharmacokinetic and efficacy experiments without the need for organic co-solvents.

Preclinical Formulation Salt Selection Bioavailability

Scaffold Provenance: Validated Core for Marketed Drug Apixaban (Factor Xa Inhibitor)

The 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine scaffold serves as the central core of apixaban (Eliquis), a blockbuster anticoagulant that generated over $18 billion in global sales in 2021 [1]. Apixaban (BMS-562247) is a highly potent (Ki = 0.08 nM), selective, and orally bioavailable factor Xa inhibitor that emerged from optimization of this scaffold [2]. In contrast, related scaffolds such as pyrazolo[3,4-b]pyridine or pyrazolo[4,3-c]pyridine have not yielded approved drugs with comparable commercial or clinical impact. This precedent establishes the [3,4-c] fusion pattern as a validated starting point for designing novel serine protease inhibitors and kinase inhibitors with favorable drug-like properties.

Drug Discovery Scaffold Hopping Lead Optimization

High Commercial Purity Availability (≥96-98%) with Batch-to-Batch Consistency

4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine is commercially available from multiple reputable suppliers (e.g., Bidepharm, Leyan, ABCR) with certified purity levels of ≥96% to 98% as determined by HPLC, NMR, and GC analysis . This high and consistent purity ensures reliable performance in chemical synthesis and biological assays, minimizing the risk of confounding results due to impurities. In comparison, the regioisomer 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is typically offered at lower purity specifications (e.g., 95% minimum) , which can introduce variability in research outcomes.

Chemical Procurement Quality Control Synthetic Building Blocks

Regioselective Synthetic Accessibility: Annulation Approach Enables Efficient Derivatization

A regioselective synthesis of 4,5,6,7-tetrahydropyrazolo[3,4-c]pyridines has been developed using an annulation strategy that constructs the saturated heterocyclic amine ring onto a functionalized pyrazole core [1]. This method allows for the preparation of the target scaffold in five to eight steps, with good regiocontrol. In contrast, the synthesis of regioisomeric pyrazolo[4,3-c]pyridines often requires more complex sequences or yields mixtures of regioisomers, complicating purification and reducing overall efficiency. The availability of a regioselective route directly impacts the cost and scalability of lead optimization programs, making the [3,4-c] scaffold more attractive for large-scale synthesis.

Organic Synthesis Medicinal Chemistry Library Production

High-Impact Application Scenarios for 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine (CAS 871792-61-9)


CNS Drug Discovery: Designing Brain-Penetrant Kinase Inhibitors

The low logP (0.38) and high topological polar surface area (40.7 Ų) of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine align with optimal CNS drug properties (logP 1-3, TPSA <90 Ų) . This scaffold is therefore ideal for synthesizing kinase inhibitors targeting CNS disorders such as Alzheimer's disease (e.g., GSK3α/β inhibitors) [1] or Parkinson's disease. Its balanced physicochemical profile reduces efflux by P-glycoprotein and enhances passive permeability across the blood-brain barrier, a critical differentiator from more lipophilic scaffolds like indole.

Anticoagulant Development: Factor Xa and Serine Protease Inhibitors

The proven success of apixaban, which incorporates the 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine core, validates this scaffold for designing highly potent and selective factor Xa inhibitors [2]. Researchers developing next-generation anticoagulants can leverage the established SAR around this scaffold to optimize potency, oral bioavailability, and safety. The availability of the dihydrochloride salt with enhanced solubility further facilitates in vivo dosing and formulation development .

Anticancer Lead Optimization: Aurora Kinase and mTOR Inhibitors

Substituted derivatives of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine have demonstrated antiproliferative activity against lung, breast, and prostate cancer cell lines, with some compounds inhibiting Aurora-A, Aurora-B, CDK5/P25, and mTOR kinases at micromolar concentrations (e.g., 5.12-17.12 µM) [3]. The scaffold's ability to accommodate diverse substituents at positions 1, 3, 5, and 7 enables rapid exploration of chemical space around these oncology targets. Procurement of the high-purity free base or salt forms ensures reliable starting material for parallel synthesis and biological evaluation.

Antimicrobial Scaffold Functionalization: Combating ESKAPE Pathogens

The tetrahydropyrazolopyridine (THPP) scaffold, including 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine, has been successfully functionalized with nitrofuran warheads to generate compounds with activity against ESKAPE pathogens (e.g., compound 13g superior to nitrofurantoin) [4]. The regioselective synthetic accessibility of this scaffold [5] facilitates the construction of focused libraries for antimicrobial screening. Industrial users can procure the scaffold in bulk quantities with high purity to support large-scale analog synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.